4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides and benzothiazoles. This compound is characterized by the presence of a fluorobenzene sulfonamide group and a benzothiazole moiety, which are linked through a benzamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Scientific Research Applications
4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of 4-fluorobenzenesulfonamide: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with ammonia or an amine under basic conditions.
Synthesis of 2-methyl-1,3-benzothiazole: This involves the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Coupling Reaction: The final step involves coupling the 4-fluorobenzenesulfonamide with the benzothiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the sulfonamide group to an amine.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzene derivatives.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The benzothiazole moiety can interact with various biological receptors, modulating their function. These interactions can lead to the modulation of signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
- 4-(4-bromobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
- 4-(4-methylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Uniqueness
The presence of the fluorine atom in 4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide imparts unique electronic properties, enhancing its binding affinity to biological targets and increasing its metabolic stability compared to its analogs with different halogen or alkyl substitutions.
Properties
IUPAC Name |
4-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S2/c1-13-23-19-11-8-17(12-20(19)29-13)24-21(26)14-2-6-16(7-3-14)25-30(27,28)18-9-4-15(22)5-10-18/h2-12,25H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNCSXHEGVNWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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